

An In-depth Technical Guide to the Physical and Chemical Properties of DIBOA

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B122531

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) is a naturally occurring benzoxazinoid found in a variety of gramineous plants, including wheat, rye, and maize.[1] As a secondary metabolite, DIBOA plays a crucial role in the plant's defense mechanisms against herbivores and pathogens.[1] Its allelopathic, phytotoxic, and antimicrobial properties have garnered significant interest within the scientific community, particularly in the fields of agriculture and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of DIBOA, detailed experimental protocols, and a visual representation of its key biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of DIBOA are summarized below. This data is essential for its handling, characterization, and application in a research setting.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO ₄	
Molecular Weight	181.15 g/mol	
CAS Number	17359-54-5	
IUPAC Name	2,4-dihydroxy-1,4-benzoxazin-3-one	
Appearance	Solid	
Melting Point	152-154 °C	
Solubility	Slightly soluble in methanol, ethyl acetate, and chloroform; soluble in DMSO and DMF; insoluble in water.	
Storage Temperature	2-8°C	

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of DIBOA.

NMR Spectroscopy

While experimental ¹H NMR data for DIBOA is not readily available in the literature, a predicted ¹³C NMR spectrum has been reported.

Table 2: Predicted ¹³C NMR Spectral Data for DIBOA in D₂O (400 MHz)

Atom No.	Peak Center (ppm)
1	168.4
2	141.2
3	131.6
4	126.1
5	123.6
6	118.2
7	116.9
8	89.2
Source: Human Metabolome Database	

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry reveals the fragmentation pattern of DIBOA. The molecule is known to be unstable under these conditions.

Table 3: Key MS/MS Fragmentation Data for DIBOA

Precursor Ion (m/z)	Product Ions (m/z)	Fragmentation Notes	Source(s)
182.04665 [M+H] ⁺	164.03474, 136.04082, 108.04526	Loss of H ₂ O, followed by loss of CO.	
180 [M-H] ⁻	134	Corresponds to the benzoxazolinone (BOA) structure. Additional fragments at 108 and 107 are also observed.	[2]

UV-Vis Spectroscopy

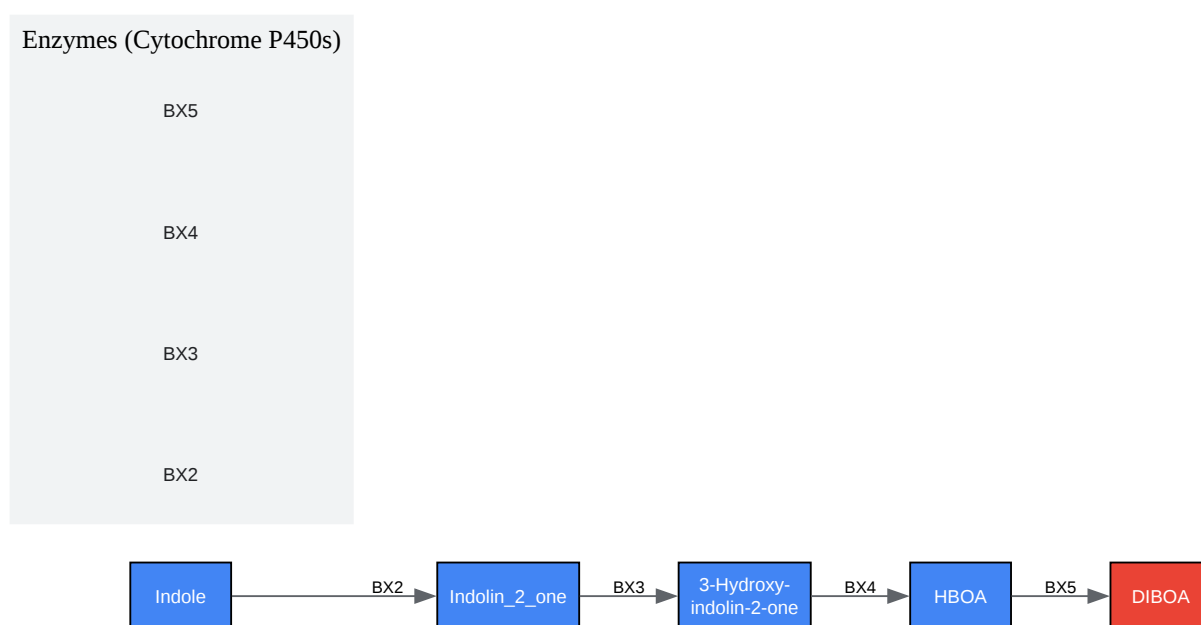
The UV absorption maximum for DIBOA is expected to be in a similar range to other benzoxazinoids. For instance, the related compound 2-hydroxy-1,4-benzoxazin-3-one (HBOA) exhibits an absorption maximum (λ_{max}) between 264-266 nm.[3]

Key Biological Pathways and Mechanisms of Action

DIBOA is involved in several key biological processes, including its own biosynthesis and degradation, as well as exerting phytotoxic and antimicrobial effects through specific mechanisms.

Biosynthesis of DIBOA

DIBOA is synthesized in plants from the primary metabolite indole. The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases.

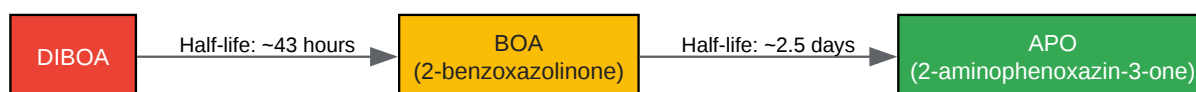


[Click to download full resolution via product page](#)

DIBOA Biosynthesis Pathway

Degradation of DIBOA in Soil

In the soil, DIBOA undergoes a degradation process, ultimately forming more stable compounds. This pathway is significant for understanding its environmental fate and allelopathic activity.[4]

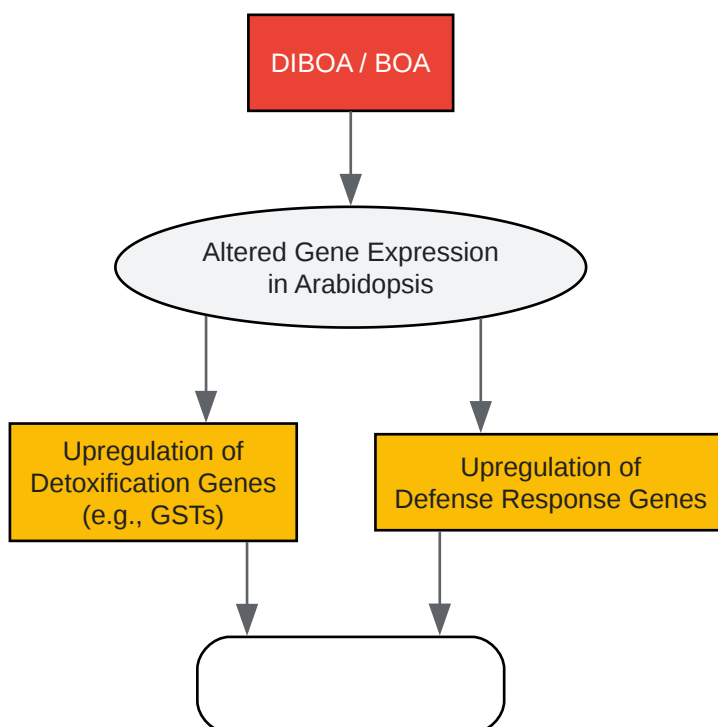


[Click to download full resolution via product page](#)

DIBOA Degradation Pathway in Soil

Phytotoxic Mechanism of Action

DIBOA and its degradation product BOA exert phytotoxic effects by inducing significant changes in gene expression in target plants like *Arabidopsis thaliana*. This involves the upregulation of genes related to detoxification and defense responses.[5]

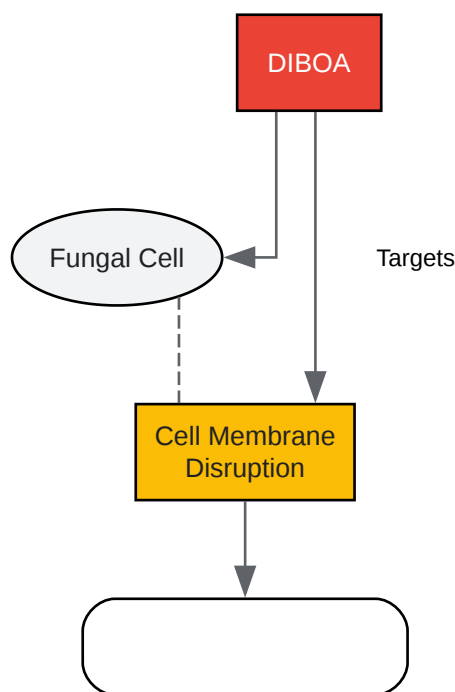


[Click to download full resolution via product page](#)

Phytotoxic Signaling of DIBOA/BOA

Antimicrobial Mechanism of Action

The antimicrobial activity of DIBOA and related benzoxazinoids is attributed to their ability to disrupt the fungal cell membrane, leading to impaired growth and cell death.[6]



[Click to download full resolution via product page](#)

Antifungal Mechanism of DIBOA

Experimental Protocols

Isolation of DIBOA-Glucoside from *Tripsacum dactyloides* (adapted for DIBOA)

This protocol, originally for DIBOA-Glucoside, can be adapted for the isolation of DIBOA, which is often present alongside its glucoside.

1. Extraction:

- Freeze plant material (e.g., roots of rye or wheat) in liquid nitrogen and grind to a fine powder.
- Extract the powdered tissue with 90% aqueous methanol at a ratio of 1:10 (w/v).

- Sonicate the mixture for 20 minutes and then centrifuge at 10,000 x g for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
- Evaporate the methanol from the combined supernatants under reduced pressure.
- The remaining aqueous extract can be lyophilized or used directly for purification.

2. Purification by HPLC:

- Column: A semi-preparative C18 column (e.g., 10 x 250 mm, 5 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 10% to 50% B over 30 minutes.
- Flow Rate: 4 mL/min.
- Detection: UV detector at 265 nm.
- Collect fractions corresponding to the DIBOA peak.
- Combine the fractions and evaporate the solvent to obtain purified DIBOA.

Synthesis of DIBOA (adapted from D-DIBOA synthesis)

This two-step synthesis is adapted from a method for a DIBOA analog.

Step 1: Synthesis of ethyl 2-(2-nitrophenoxy)acetate

- To a solution of 2-nitrophenol in a suitable solvent like acetone, add an equimolar amount of potassium carbonate.
- Add ethyl bromoacetate dropwise to the mixture and reflux for several hours.
- Monitor the reaction by TLC.

- After completion, filter the mixture and evaporate the solvent.
- Purify the resulting crude product by column chromatography to yield ethyl 2-(2-nitrophenoxy)acetate.

Step 2: Reductive Cyclization to DIBOA

- Dissolve the ethyl 2-(2-nitrophenoxy)acetate in a solvent such as ethanol.
- Add a reducing agent, for example, sodium dithionite, in an aqueous solution.
- The reduction of the nitro group followed by spontaneous intramolecular cyclization will form DIBOA.
- The crude DIBOA can be purified by recrystallization or column chromatography.

Quantification of DIBOA by HPLC

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV-Vis detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol or Acetonitrile.
- Gradient: A linear gradient appropriate to separate DIBOA from other components in the sample matrix (e.g., 20% to 80% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection Wavelength: Approximately 265 nm.[\[3\]](#)
- Injection Volume: 20 μ L.

2. Standard Curve Preparation:

- Prepare a stock solution of purified DIBOA of known concentration in methanol.
- Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Inject each standard in triplicate and plot the peak area against the concentration.

3. Sample Analysis:

- Prepare sample extracts as described in the isolation protocol.
- Inject the samples into the HPLC system.
- Identify the DIBOA peak based on the retention time of the standard.
- Quantify the amount of DIBOA in the sample using the calibration curve.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of DIBOA, along with practical experimental protocols and visual representations of its biological pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important natural product. Further research to obtain experimental NMR data and more precise solubility values will continue to enhance our understanding of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of DIBOA]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122531#physical-and-chemical-properties-of-diboa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com